3,4-Dihydroxy-2-nitrobenzaldehyde

Catalog No.
S1921901
CAS No.
50545-37-4
M.F
C7H5NO5
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxy-2-nitrobenzaldehyde

CAS Number

50545-37-4

Product Name

3,4-Dihydroxy-2-nitrobenzaldehyde

IUPAC Name

3,4-dihydroxy-2-nitrobenzaldehyde

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H

InChI Key

UICJHWULOYPREF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O

3,4-Dihydroxy-2-nitrobenzaldehyde is an aromatic compound characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde structure. Its chemical formula is C7H5NO5, and it has a molecular weight of approximately 181.12 g/mol. The compound features a benzene ring with hydroxyl groups at the 3 and 4 positions and a nitro group at the 2 position, which contributes to its unique reactivity and biological properties.

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl groups can act as activating groups, making the aromatic ring more susceptible to electrophilic substitution reactions.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, leading to derivatives that may have different biological activities.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other derivatives.

Research indicates that 3,4-dihydroxy-2-nitrobenzaldehyde exhibits significant biological activity. Notably, it acts as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that generates reactive oxygen species. This inhibition suggests potential applications in treating conditions associated with oxidative stress, such as gout and cardiovascular diseases . Additionally, its derivatives have been explored for their anti-inflammatory and antioxidant properties.

Several methods have been developed for synthesizing 3,4-dihydroxy-2-nitrobenzaldehyde:

  • Direct Nitration: Aromatic nitration of 3,4-dihydroxybenzaldehyde using nitrating agents can introduce the nitro group at the desired position.
  • Reduction of Nitro Compounds: Starting from nitro-substituted benzaldehydes, selective reduction can yield the desired compound.
  • Dealkylation Reactions: Utilizing reagents like zinc chloride and hydrochloric acid to cleave alkyl groups from precursors has been reported as an effective method for obtaining high-purity products .

3,4-Dihydroxy-2-nitrobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: As an intermediate in synthesizing drugs due to its biological activities.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds.
  • Analytical Chemistry: Employed in assays and tests related to enzyme activity due to its inhibitory properties.

Studies have shown that 3,4-dihydroxy-2-nitrobenzaldehyde interacts with various biological targets. Its role as an inhibitor of xanthine oxidase highlights its potential in modulating oxidative stress pathways. Further research is ongoing to explore its interactions with other enzymes and receptors, which could lead to novel therapeutic applications.

Several compounds share structural similarities with 3,4-dihydroxy-2-nitrobenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,4-DihydroxybenzaldehydeTwo hydroxyl groups on benzaldehydeLacks nitro group; more hydrophilic
3-Nitro-4-hydroxybenzaldehydeNitro group at position 3; hydroxyl at position 4Different biological activity profile
Protocatechuic aldehydeHydroxyl groups at positions 3 and 4; no nitro groupNaturally occurring; potential antioxidant
2-Hydroxy-5-nitrobenzaldehydeHydroxyl at position 2; nitro at position 5Different reactivity due to positioning

The uniqueness of 3,4-dihydroxy-2-nitrobenzaldehyde lies in its specific arrangement of functional groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

1.2

Wikipedia

3,4-Dihydroxy-2-nitrobenzaldehyde

Dates

Modify: 2023-08-16

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